

Solubility and Stability of (2-Chlorophenyl)(cyclopropyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Chlorophenyl)
(cyclopropyl)methanol

CAS No.: 886860-48-6

Cat. No.: B2567851

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Executive Summary

(2-Chlorophenyl)(cyclopropyl)methanol (CAS: 886860-48-6) is a highly specialized secondary alcohol utilized as a critical building block in advanced organic synthesis and pharmaceutical development[1]. Characterized by the presence of a strained cyclopropyl ring adjacent to a benzylic alcohol and a sterically demanding 2-chlorophenyl group, this molecule presents unique physicochemical behaviors. This whitepaper provides an in-depth analysis of its solubility thermodynamics, intrinsic chemical stability, and the mechanistic rationale behind its handling protocols, specifically focusing on its susceptibility to acid-catalyzed skeletal rearrangements.

Structural Identity and Physicochemical Properties

The molecular architecture of **(2-Chlorophenyl)(cyclopropyl)methanol** dictates its bulk properties. The molecule features a chiral center at the carbinol carbon, flanked by a lipophilic 2-chlorophenyl ring and a cyclopropyl group.

Table 1: Physicochemical & Structural Properties

Property	Value / Description
Chemical Name	(2-Chlorophenyl)(cyclopropyl)methanol
CAS Number	886860-48-6
Molecular Formula	C ₁₀ H ₁₁ ClO
Molecular Weight	182.65 g/mol
Key Functional Groups	Secondary alcohol, cyclopropyl ring, 2-chlorophenyl ring

Thermodynamics of Solubility

The solubility profile of **(2-Chlorophenyl)(cyclopropyl)methanol** is governed by the competing forces of its hydrophobic hydrocarbon framework and its polar, hydrogen-bonding hydroxyl group. Because the lipophilic surface area (contributed by the aromatic and cyclopropyl rings) dominates the molecule's topology, the compound exhibits classic lipophilic behavior, akin to other [2\[2\]](#).

Table 2: Empirical Solubility Profile

Solvent	Dielectric Constant (ϵ)	Solubility Assessment	Mechanistic Rationale
Water	80.1	Practically Insoluble	The hydrophobic effect of the 2-chlorophenyl and cyclopropyl moieties overrides the localized hydrogen-bonding capacity of the single hydroxyl group.
Methanol / DMSO	32.7 / 46.7	Freely Soluble	Strong hydrogen bond donor/acceptor interactions effectively solvate the secondary alcohol, while the organic bulk is accommodated by the solvent's methyl groups.
Dichloromethane (DCM)	8.9	Freely Soluble	Excellent solvation of the lipophilic aromatic and aliphatic rings via dispersion forces; standard solvent for extraction and chromatography.
2-Methyltetrahydrofuran	6.97	Freely Soluble	Ethereal oxygen acts as a strong hydrogen bond acceptor; highly compatible with the upstream Grignard synthesis pathway.
Hexane	1.89	Sparingly Soluble	Lack of polar interactions restricts dissolution at room

temperature. Heating is required, making it an ideal anti-solvent for recrystallization.

Chemical Stability and Reactivity

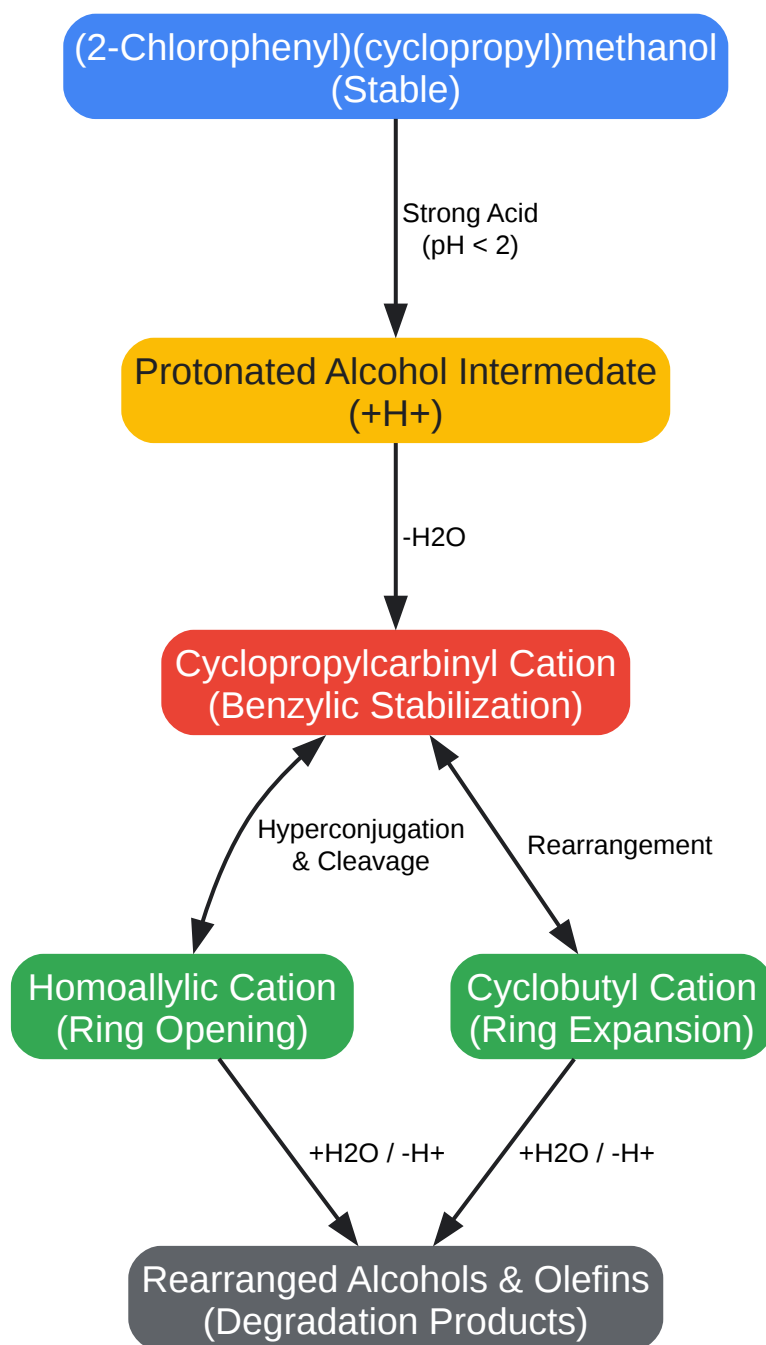
Intrinsic Stability

Under neutral and basic conditions, **(2-Chlorophenyl)(cyclopropyl)methanol** is highly stable. The cyclopropyl ring, despite its inherent angle strain (~27.5 kcal/mol), does not spontaneously open without an electrophilic or radical trigger. The compound can be safely stored at 2–8 °C in sealed, dry containers away from oxidizing agents[2].

Acid-Catalyzed Degradation: The Cyclopropylcarbinyll Rearrangement

The most critical stability liability of this compound is its extreme sensitivity to Brønsted and Lewis acids. When exposed to acidic environments (pH < 3), the secondary hydroxyl group is protonated and rapidly eliminated as water. This dehydration generates a cyclopropylcarbinyll cation.

Because this cation is positioned at a benzylic site, it is highly stabilized by the adjacent 2-chlorophenyl group. However, the unique geometry of the cyclopropyl ring allows its σ -bonds to hyperconjugate with the empty p-orbital of the carbocation (the "bisected conformation")[3]. This orbital overlap triggers a rapid[4]. Subsequent trapping by water or elimination of a proton yields a complex mixture of rearranged homoallylic alcohols and olefins, permanently destroying the active compound.



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Fig 1: Acid-catalyzed cyclopropylcarbinyl rearrangement pathway and degradation.

Experimental Methodologies

To ensure scientific integrity, the handling and synthesis of this compound must be designed to circumvent its acid lability. Below are two self-validating protocols for its synthesis and stability

testing.

Protocol 1: Synthesis via Grignard Addition

The most efficient route to **(2-Chlorophenyl)(cyclopropyl)methanol** is the nucleophilic addition of cyclopropylmagnesium bromide to 2-chlorobenzaldehyde.

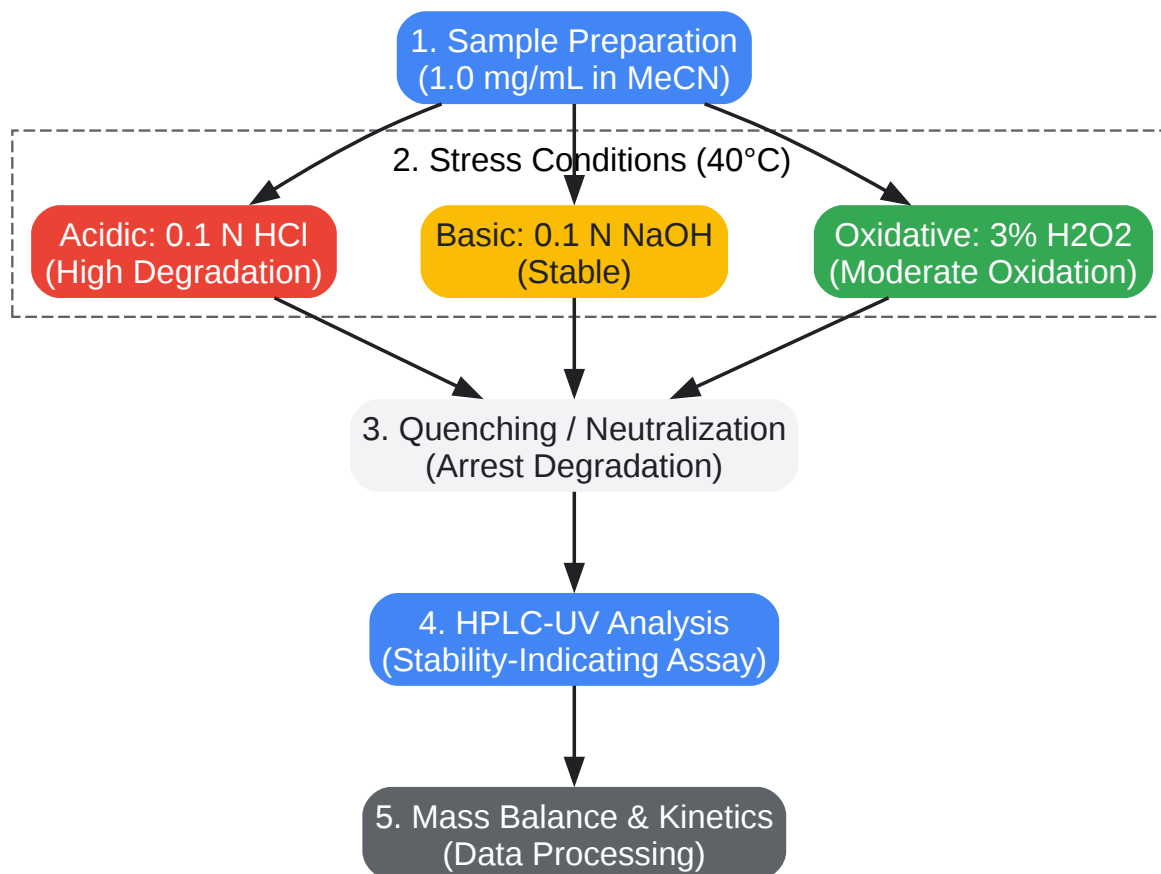
Causality in Design: The reaction utilizes 5[5] rather than standard THF. 2-MeTHF is a greener, biomass-derived solvent that provides superior phase separation during aqueous workup, minimizing the time the product spends in the aqueous-organic interface where degradation can occur.

- Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 2-chlorobenzaldehyde (1.0 eq) and anhydrous 2-MeTHF (0.5 M concentration).
- Cooling: Chill the solution to 0 °C using an ice bath. Rationale: Suppresses exothermic side reactions and potential pinacol coupling.
- Addition: Dropwise add a 1.0 M solution of cyclopropylmagnesium bromide in 2-MeTHF (1.1 eq) over 30 minutes, maintaining the internal temperature below 5 °C.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
- Quenching (Critical Step): Cool the reaction back to 0 °C and strictly quench with saturated aqueous NH₄Cl (pH ~5.5). Rationale: Using strong acids (like HCl) to dissolve magnesium salts will immediately trigger the cyclopropylcarbinyl rearrangement, destroying the product.
- Workup: Separate the organic 2-MeTHF layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Forced Degradation and Stability-Indicating Assay

To establish the shelf-life and formulation boundaries of the compound, a forced degradation study coupled with HPLC-UV analysis is employed.

- Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.
- Stress Aliquots:
 - Acidic: Add 0.1 N HCl (1:1 v/v). Incubate at 40 °C for 2 hours.
 - Basic: Add 0.1 N NaOH (1:1 v/v). Incubate at 40 °C for 24 hours.
 - Oxidative: Add 3% H₂O₂ (1:1 v/v). Incubate at 40 °C for 24 hours.
- Neutralization: Before injection, neutralize the acidic and basic samples to pH 7.0 using equimolar NaOH or HCl to arrest degradation and prevent HPLC column damage.
- Analysis: Inject onto a C18 reverse-phase column using a gradient of Water/MeCN (0.1% Formic Acid). Monitor at 220 nm. Calculate mass balance by integrating the parent peak against the emergence of degradation products (e.g., homoallylic olefins).



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Fig 2: Experimental workflow for forced degradation and stability-indicating HPLC analysis.

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